molecular formula C14H19N3O3S2 B2713225 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine CAS No. 1204297-26-6

4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine

Katalognummer: B2713225
CAS-Nummer: 1204297-26-6
Molekulargewicht: 341.44
InChI-Schlüssel: UNBFRONGGQTRQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine is a synthetic small molecule featuring a benzothiazole core, a pharmacophore recognized for its diverse and potent biological activities . The benzothiazole scaffold is established as a privileged structure in medicinal chemistry, demonstrating remarkable efficacy against a broad spectrum of cancer cell lines, including mammary, ovarian, colon, and renal cancers through multiple mechanisms of action . This particular derivative is structurally optimized for investigative oncology and kinase research. The methanesulfonyl substituent at the 4-position of the benzothiazole ring and the 2-(morpholin-4-yl)ethyl side chain are key functional groups that enhance its potential as a kinase inhibitor, a class of compounds known to target critical signaling pathways in proliferative diseases . The morpholinoethyl moiety, in particular, is a common feature in compounds designed to inhibit specific kinase targets, such as p38 Mitogen-Activated Protein Kinases, which are implicated in inflammatory and cancer pathways . This compound is supplied strictly for research applications. It is intended for in vitro studies to elucidate novel anticancer mechanisms, for high-throughput screening against specific molecular targets like carbonic anhydrases, and for structure-activity relationship (SAR) analysis in the development of new therapeutic leads . It is classified as For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

4-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-22(18,19)12-4-2-3-11-13(12)16-14(21-11)15-5-6-17-7-9-20-10-8-17/h2-4H,5-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBFRONGGQTRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the benzo[d]thiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Morpholine Moiety: The final step involves the reaction of the methylsulfonyl-substituted benzo[d]thiazole with 2-chloroethylmorpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated derivatives.

Wirkmechanismus

The mechanism of action of 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

5,7-Dimethyl-N-(2-Morpholin-4-ylethyl)-1,3-Benzothiazol-2-Amine (CAS: 1105189-35-2)
  • Structure : Methyl groups at positions 5 and 7 instead of methanesulfonyl at position 3.
  • Molecular Formula : C₁₅H₂₁N₃OS; Molecular Weight : 291.41 g/mol.
  • Methyl groups may sterically hinder interactions with target proteins compared to the electron-withdrawing methanesulfonyl group .
4-Ethyl-N-(2-Morpholin-4-ylethyl)-1,3-Benzothiazol-2-Amine (CAS: 1204297-86-8)
  • Structure : Ethyl group at position 4 instead of methanesulfonyl.
  • Molecular Formula : C₁₅H₂₁N₃OS; Molecular Weight : 291.41 g/mol.
  • Key Differences: The ethyl group is less polar than methanesulfonyl, likely improving passive diffusion but reducing solubility. Limited hydrogen-bonding capacity compared to the sulfonyl group may decrease target affinity .
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide (CAS: 338749-93-2)
  • Structure: Thiazole ring replaces benzothiazole; 2-chlorophenyl and morpholinoacetamide substituents.
  • Molecular Formula : C₁₅H₁₇ClN₄O₂S; Molecular Weight : 352.84 g/mol.
  • The chlorophenyl group introduces steric bulk and lipophilicity, which may influence receptor binding .

Complex Heterocyclic Derivatives

N-[2-(Morpholin-4-yl)ethyl]-6-(8-Phenylimidazo[4,5-c][1,7]naphthyridin-1-yl)-1,3-Benzothiazol-2-Amine (PDB: 6DA)
  • Structure : Imidazo-naphthyridine substituent at position 6 of benzothiazole.
  • Molecular Formula : C₂₈H₂₅N₇OS; Molecular Weight : 507.61 g/mol.
  • Key Differences :
    • The imidazo-naphthyridine group adds significant bulk, likely enhancing interactions with hydrophobic kinase pockets.
    • Higher molecular weight may reduce bioavailability but improve target specificity .
4-(Benzenesulfonyl)-2-(2-Chlorophenyl)-N-(3-Morpholin-4-ylpropyl)-1,3-Oxazol-5-Amine (CAS: 380319-71-1)
  • Structure : Oxazole core with benzenesulfonyl and chlorophenyl groups.
  • Molecular Formula : C₂₁H₂₁ClN₄O₃S; Molecular Weight : 468.93 g/mol.
  • Key Differences :
    • Oxazole ring reduces aromaticity compared to benzothiazole, altering electronic properties.
    • The longer propyl linker to morpholine may increase conformational flexibility, affecting binding kinetics .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL) Notable Bioactivity
Target Compound ~325 (estimated) 4-methanesulfonyl, morpholinoethyl 2.1 0.5–1.0 Kinase inhibition, antimicrobial
5,7-Dimethyl Analog 291.41 5,7-dimethyl, morpholinoethyl 3.2 0.1–0.3 Anticancer (in vitro)
4-Ethyl Analog 291.41 4-ethyl, morpholinoethyl 3.5 0.05–0.1 CNS penetration (predicted)
Imidazo-Naphthyridine Derivative 507.61 Imidazo-naphthyridine, morpholinoethyl 4.8 <0.01 Kinase inhibition (IC₅₀ < 10 nM)

Biologische Aktivität

4-Methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

  • IUPAC Name : 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine
  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • Molecular Weight : 273.35 g/mol

Biological Activity Overview

The biological activity of 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine has been explored in various studies, indicating its potential as an anticonvulsant and neuroprotective agent.

Anticonvulsant Activity

Several studies have demonstrated the anticonvulsant properties of compounds within the benzothiazole class. For instance, a related study indicated that benzothiazole derivatives exhibited significant activity in the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The mechanism is believed to involve modulation of neurotransmitter systems and ion channels .

Neurotoxicity Studies

Neurotoxicity assessments have shown that many benzothiazole derivatives, including those similar to 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine, do not exhibit significant neurotoxic effects at therapeutic doses. This is crucial for their development as safe therapeutic agents .

The mechanisms through which 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate neuronal excitability and neurotransmitter release .

Case Studies

  • Study on Anticonvulsant Activity :
    A series of related benzothiazole compounds were synthesized and tested for anticonvulsant activity. The findings indicated that compounds with morpholine substitutions showed enhanced efficacy in reducing seizure frequency in animal models .
  • Neuroprotective Effects :
    A study focusing on neuroprotective effects highlighted that certain benzothiazole derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests a potential role for 4-methanesulfonyl-N-[2-(morpholin-4-yl)ethyl]-1,3-benzothiazol-2-amine in neurodegenerative disease therapies .

Data Summary Table

Biological ActivityObservationsReferences
AnticonvulsantSignificant activity in MES and PTZ models
NeurotoxicityNo significant neurotoxic effects observed
Mechanism of ActionPotential interaction with GPCRs
Neuroprotective EffectsProtection against oxidative stress

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations .
  • Hydrogen bonding analysis : Identification of intermolecular interactions (e.g., C–H···O/F) to explain packing arrangements .
  • Supplementary techniques : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for molecular weight and functional group confirmation .

What in vitro assays are recommended for initial biological activity screening?

Q. Basic

  • Receptor binding assays : Competitive displacement studies using radiolabeled ligands (e.g., CRF₁ receptor antagonism, as in ).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ determination.
  • Cellular viability assays : MTT or ATP-luciferase tests in cancer or immune cell lines to assess cytotoxicity .

How can researchers address low yield in the final coupling step of the synthesis?

Q. Advanced

  • Optimize reaction conditions : Increase temperature (e.g., reflux at 110°C) or extend reaction time (24–48 hrs) .
  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination or CuI for Ullmann coupling .
  • Solvent effects : Switch to polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity .

How should contradictory bioactivity data between studies be interpreted?

Q. Advanced

  • Purity assessment : Verify compound integrity via LC-MS to rule out degradation products .
  • Assay variability : Compare buffer conditions (e.g., pH, ionic strength) and cell lines used .
  • Structural analogs : Evaluate substituent effects (e.g., morpholine vs. piperidine) on target affinity .

What computational strategies are effective for studying structure-activity relationships (SAR)?

Q. Advanced

  • Molecular docking : Use crystal structures (e.g., PDB entries) to model ligand-receptor interactions, focusing on the morpholine and sulfonyl groups .
  • MD simulations : Assess conformational stability of the benzothiazole core in lipid bilayers or aqueous environments .
  • QSAR modeling : Develop regression models correlating electronic parameters (e.g., logP, polar surface area) with bioactivity .

How can researchers improve target selectivity in pharmacological studies?

Q. Advanced

  • Substituent modification : Replace methanesulfonyl with trifluoromethanesulfonyl to enhance hydrophobic interactions .
  • Mutagenesis studies : Identify key receptor residues (e.g., CRF₁ His¹⁹⁹) via alanine scanning .
  • Off-target profiling : Screen against panels of GPCRs or ion channels to assess cross-reactivity .

What in vivo models are suitable for pharmacokinetic profiling?

Q. Advanced

  • Rodent studies : Oral/intravenous administration to determine bioavailability, half-life, and brain penetration (e.g., ACTH suppression in stressed rats ).
  • Metabolite identification : LC-MS/MS analysis of plasma and urine to detect phase I/II metabolites .
  • Toxicology : Assess hepatorenal toxicity via serum ALT/Cr levels after 14-day repeated dosing .

Notes

  • Evidence reliability : Prioritized peer-reviewed studies (e.g., ) over commercial sources.
  • Methodological rigor : Emphasized experimental design (e.g., control groups, statistical validation) and reproducibility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.